2,8-Bis(triphenylsilyl)dibenzofuran
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Overview
Description
2,8-Bis(triphenylsilyl)dibenzofuran is a chemical compound with the molecular formula C48H36OSi2 and a molecular weight of 684.97 g/mol . It is a derivative of dibenzofuran, where two triphenylsilyl groups are attached at the 2 and 8 positions of the dibenzofuran core. This compound is known for its unique structural and electronic properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,8-Bis(triphenylsilyl)dibenzofuran typically involves the reaction of dibenzofuran with triphenylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,8-Bis(triphenylsilyl)dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triphenylsilyl groups can be substituted with other functional groups through reactions with reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,8-Bis(triphenylsilyl)dibenzofuran has found applications in various fields of scientific research:
Mechanism of Action
The mechanism by which 2,8-Bis(triphenylsilyl)dibenzofuran exerts its effects is primarily through its electronic properties. The compound can act as an electron transporter in organic electronic devices, facilitating the movement of electrons through the material . In biological applications, it can interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces . These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired biological effects.
Comparison with Similar Compounds
2,8-Bis(triphenylsilyl)dibenzofuran is unique compared to other similar compounds due to the presence of the triphenylsilyl groups, which impart distinct electronic and steric properties. Similar compounds include:
Dibenzofuran: The parent compound without the triphenylsilyl groups.
2-(Triphenylsilyl)dibenzofuran: A related compound with only one triphenylsilyl group.
4-(Triphenylsilyl)dibenzofuran: Another related compound with the triphenylsilyl group at a different position, leading to different electronic and steric effects.
These comparisons highlight the unique features of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C48H36OSi2 |
---|---|
Molecular Weight |
685.0 g/mol |
IUPAC Name |
triphenyl-(8-triphenylsilyldibenzofuran-2-yl)silane |
InChI |
InChI=1S/C48H36OSi2/c1-7-19-37(20-8-1)50(38-21-9-2-10-22-38,39-23-11-3-12-24-39)43-31-33-47-45(35-43)46-36-44(32-34-48(46)49-47)51(40-25-13-4-14-26-40,41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-36H |
InChI Key |
COHQQWZJNAJBJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C(C=C4)OC6=C5C=C(C=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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